molecular formula C14H10F2INO2 B3518124 N-[2-(difluoromethoxy)phenyl]-3-iodobenzamide

N-[2-(difluoromethoxy)phenyl]-3-iodobenzamide

Cat. No.: B3518124
M. Wt: 389.14 g/mol
InChI Key: WLRJEWNZMUTVLA-UHFFFAOYSA-N
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Description

N-[2-(difluoromethoxy)phenyl]-3-iodobenzamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluoromethoxy group and an iodine atom attached to a benzamide framework, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(difluoromethoxy)phenyl]-3-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of 2-(difluoromethoxy)aniline: This intermediate can be synthesized by reacting 2-fluoroanisole with difluoromethylating agents under suitable conditions.

    Amidation: The final step involves coupling the iodinated intermediate with a benzoyl chloride derivative to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethoxy)phenyl]-3-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the iodine atom.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted benzamides, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

N-[2-(difluoromethoxy)phenyl]-3-iodobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(difluoromethoxy)phenyl]-3-iodobenzamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as apoptosis in cancer cells or reduction of inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide: Similar structure but with a methoxy group instead of an iodine atom.

    2-(Difluoromethoxy)phenyl isothiocyanate: Contains a difluoromethoxy group but with an isothiocyanate functional group.

Uniqueness

N-[2-(difluoromethoxy)phenyl]-3-iodobenzamide is unique due to the presence of both the difluoromethoxy group and the iodine atom, which confer distinct reactivity and potential biological activities. This combination of functional groups is less common and can lead to unique interactions with biological targets and chemical reagents.

Properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2INO2/c15-14(16)20-12-7-2-1-6-11(12)18-13(19)9-4-3-5-10(17)8-9/h1-8,14H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRJEWNZMUTVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)I)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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